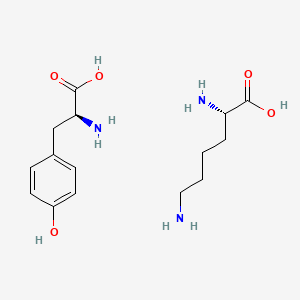

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

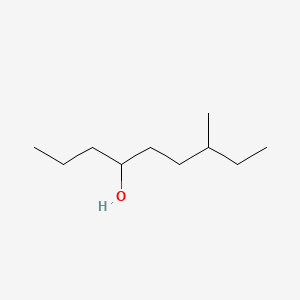

The compound (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid is a combination of two amino acids: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, also known as L-tyrosine, and (2S)-2,6-diaminohexanoic acid, also known as L-lysine. These amino acids are essential building blocks of proteins and play crucial roles in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions

-

L-Tyrosine

Biosynthesis: L-tyrosine is synthesized in plants and microorganisms from prephenate, which is derived from the shikimate pathway. The conversion involves the enzyme prephenate dehydrogenase, which converts prephenate to 4-hydroxyphenylpyruvate, followed by transamination to form L-tyrosine.

Chemical Synthesis: L-tyrosine can be synthesized from phenol through nitration, reduction, and subsequent amination reactions.

-

L-Lysine

Biosynthesis: L-lysine is synthesized in microorganisms through the diaminopimelate pathway, starting from aspartate. The pathway involves several enzymatic steps, including the conversion of aspartate to diaminopimelate, which is then converted to L-lysine.

Chemical Synthesis: Industrial production of L-lysine typically involves fermentation using Corynebacterium glutamicum or Escherichia coli, which are engineered to overproduce L-lysine.

化学反応の分析

Types of Reactions

-

L-Tyrosine

Oxidation: L-tyrosine can undergo oxidation to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.

Nitration: Nitration of L-tyrosine can produce 3-nitrotyrosine, which is a marker of oxidative stress.

Phosphorylation: L-tyrosine residues in proteins can be phosphorylated by tyrosine kinases, playing a critical role in signal transduction.

-

L-Lysine

Acetylation: L-lysine residues in proteins can be acetylated, affecting protein function and gene expression.

Methylation: Methylation of L-lysine residues in histones is involved in the regulation of gene expression.

Ubiquitination: L-lysine residues can be ubiquitinated, targeting proteins for degradation by the proteasome.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peroxidases

Nitration: Nitric acid, sodium nitrate

Phosphorylation: ATP, tyrosine kinases

Acetylation: Acetyl-CoA, acetyltransferases

Methylation: S-adenosylmethionine, methyltransferases

Ubiquitination: Ubiquitin, E1, E2, E3 enzymes

Major Products

L-Tyrosine: Dopaquinone, 3-nitrotyrosine, phosphorylated tyrosine

L-Lysine: Acetylated lysine, methylated lysine, ubiquitinated proteins

科学的研究の応用

Chemistry: L-tyrosine and L-lysine are used as starting materials for the synthesis of various bioactive compounds and polymers.

Biology: These amino acids are essential for protein synthesis and are involved in various metabolic pathways.

Medicine: L-tyrosine is used as a dietary supplement to improve cognitive function and stress response. L-lysine is used to treat herpes simplex infections and to improve calcium absorption.

Industry: L-tyrosine is used in the production of pharmaceuticals, food additives, and cosmetics. L-lysine is used as a feed additive in animal nutrition to enhance growth and feed efficiency.

作用機序

-

L-Tyrosine

Neurotransmitter Synthesis: L-tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in mood regulation, stress response, and cognitive function.

Melanin Production: L-tyrosine is converted to dopaquinone, which undergoes further reactions to produce melanin, the pigment responsible for skin, hair, and eye color.

-

L-Lysine

Protein Synthesis: L-lysine is an essential amino acid required for protein synthesis. It is incorporated into proteins during translation.

Calcium Absorption: L-lysine enhances the absorption of calcium from the digestive tract and its retention in the kidneys, contributing to bone health.

類似化合物との比較

-

L-Tyrosine

L-Phenylalanine: L-phenylalanine is a precursor to L-tyrosine and shares similar metabolic pathways. L-tyrosine is directly involved in neurotransmitter synthesis, while L-phenylalanine must first be converted to L-tyrosine.

L-Dopa: L-dopa is a direct precursor to dopamine and is used in the treatment of Parkinson’s disease. Unlike L-tyrosine, L-dopa can cross the blood-brain barrier and is directly converted to dopamine in the brain.

-

L-Lysine

L-Arginine: L-arginine is another essential amino acid involved in protein synthesis and the production of nitric oxide, a vasodilator. While both amino acids are important for growth and development, L-lysine is specifically involved in calcium absorption and collagen formation.

L-Ornithine: L-ornithine is a non-proteinogenic amino acid involved in the urea cycle. It is produced from L-arginine and plays a role in detoxifying ammonia in the liver. Unlike L-lysine, L-ornithine is not incorporated into proteins.

特性

CAS番号 |

31325-38-9 |

|---|---|

分子式 |

C15H25N3O5 |

分子量 |

327.38 g/mol |

IUPAC名 |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C9H11NO3.C6H14N2O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10)/t8-;5-/m00/s1 |

InChIキー |

HFLSGZWXECPQND-JUUVMNCLSA-N |

異性体SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N |

関連するCAS |

31325-38-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)

![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)